Methyl 3-chloro-6-[(2-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate
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Overview
Description
- Methyl 3-chloro-6-[(2-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate, also known as ACMA , is an organic compound.
- It appears as a colorless to pale yellow crystalline solid.
- Solubility: It is slightly soluble in water but more soluble in organic solvents.
- Chemical Property: ACMA is an organic acid that can react with bases to form corresponding salts .
Preparation Methods
- The synthesis of ACMA involves several steps. Here’s a summary:
- Start with benzoic acid.
- React benzoic acid with chloromethane or chloroacetic acid to undergo a substitution reaction. Use acid catalysts such as sulfuric acid or cuprous chloride.
- The product of this reaction is 2-amino-5-chloro-3-methylbenzoic acid.
- Finally, esterify 2-amino-5-chloro-3-methylbenzoic acid with methanol to obtain Methyl 3-chloro-6-[(2-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate .
Chemical Reactions Analysis
- ACMA can undergo various reactions:
Friedel-Crafts Acylation: Introduce the propyl group using acetyl chloride.
Clemmensen Reduction: Reduce the carbonyl group to a methyl group.
- Common reagents include acetyl chloride, zinc amalgam, and hydrochloric acid.
- Major products include the propyl-substituted ACMA .
Scientific Research Applications
- ACMA finds applications in:
Dye Synthesis: Used in the preparation of dyes and pigments.
Coatings and Polymers: Used in the production of coatings and polymers.
Mechanism of Action
- ACMA’s mechanism of action depends on its specific applications.
- In biological systems, it may interact with molecular targets or pathways, but detailed studies are needed to establish this.
Comparison with Similar Compounds
- ACMA’s uniqueness lies in its specific structure and functional groups.
- Similar compounds include 2-amino-5-chlorobenzoic acid and related derivatives .
Remember, safety precautions are essential when handling ACMA. It can cause skin burns and eye damage, so proper protective measures are crucial
Properties
Molecular Formula |
C18H14ClNO3S |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
methyl 3-chloro-6-[(2-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C18H14ClNO3S/c1-10-5-3-4-6-12(10)17(21)20-11-7-8-13-14(9-11)24-16(15(13)19)18(22)23-2/h3-9H,1-2H3,(H,20,21) |
InChI Key |
RRRDLMLSGUKVIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=C(S3)C(=O)OC)Cl |
Origin of Product |
United States |
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